molecular formula C14H11Cl2NO B2509936 4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol CAS No. 1232827-45-0

4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol

Cat. No.: B2509936
CAS No.: 1232827-45-0
M. Wt: 280.15
InChI Key: AUVYUTYJGJHVOZ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The exact 3D structure is not provided in the available resources.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 280.15 . A similar compound has been reported to have a melting point greater than 350°C . No additional physical or chemical properties are provided in the available resources.

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound and its derivatives have been synthesized and analyzed for their structural and thermal properties. For instance, Takjoo et al. (2013) studied the synthesis and thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a similar compound, highlighting its potential in coordination chemistry (Takjoo et al., 2013).

  • Biological Activity Studies : Research has been conducted on the biological activity of this compound and its metal complexes. Palreddy et al. (2015) focused on the synthesis, characterization, and biological activity studies of novel metal complexes with this compound, demonstrating its potential in biologically active materials (Palreddy et al., 2015).

  • Molecular Docking and Computational Studies : The compound has been the subject of molecular docking and computational studies to understand its chemical properties and potential applications. Kusmariya & Mishra (2015) conducted experimental, theoretical, and docking studies on Schiff base type compounds derived from this chemical, suggesting its significance in computational chemistry (Kusmariya & Mishra, 2015).

  • Antioxidant Properties : The antioxidant properties of molecules similar to this compound have been investigated. Ghichi et al. (2018) synthesized and analyzed the antioxidant properties of related molecules, indicating its potential use in antioxidant applications (Ghichi et al., 2018).

  • Antibacterial and Antioxidant Activities : There has been research into the antibacterial and antioxidant activities of tridentate substituted salicylaldimines, a category to which this compound belongs. Oloyede-Akinsulere et al. (2018) examined such activities, suggesting its use in antibacterial and antioxidant fields (Oloyede-Akinsulere et al., 2018).

Mechanism of Action

The mechanism of action of “4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol” is not specified in the available resources. It’s important to note that the compound is used for research purposes and is not intended for diagnostic or therapeutic use .

Future Directions

The future directions for the use of “4-chloro-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol” are not specified in the available resources. As a biochemical used in proteomics research , it may continue to be utilized in various scientific studies.

Properties

IUPAC Name

4-chloro-2-[(2-chloro-6-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c1-9-3-2-4-12(16)14(9)17-8-10-7-11(15)5-6-13(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVYUTYJGJHVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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